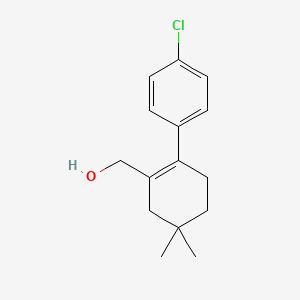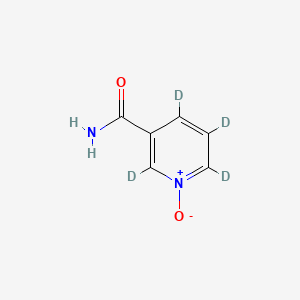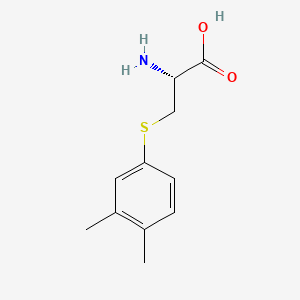
Lévoprostène C4 méthylique
Vue d'ensemble
Description
L’ester méthylique de leucotriène C4 est un médiateur lipidique dérivé de l’acide arachidonique. Il s’agit d’une forme plus liposoluble du leucotriène C4, qui est un leucotriène à cystéine. L’ester méthylique de leucotriène C4 est connu pour sa puissante activité contractante des muscles lisses et est l’un des constituants de la substance à réaction lente de l’anaphylaxie . Il joue un rôle important dans la pathogenèse de l’asthme et de l’hypersensibilité allergique aiguë en induisant la bronchoconstriction et en augmentant la perméabilité vasculaire .
Applications De Recherche Scientifique
Leukotriene C4 methyl ester has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in the study of leukotriene biosynthesis and metabolism.
Biology: It is used to investigate the role of leukotrienes in cellular signaling and immune responses.
Medicine: It is used in the development of therapeutic agents for the treatment of asthma and allergic diseases.
Industry: It is used in the formulation of diagnostic reagents and research tools for studying inflammatory processes
Mécanisme D'action
L’ester méthylique de leucotriène C4 exerce ses effets en se liant à des récepteurs spécifiques à la surface des cellules cibles. Cette liaison déclenche une cascade d’événements de signalisation intracellulaire qui conduisent à la contraction des cellules musculaires lisses, à une augmentation de la perméabilité vasculaire et à la libération de médiateurs inflammatoires . Les cibles moléculaires impliquées dans ce processus comprennent les récepteurs des leucotriènes et diverses enzymes impliquées dans la biosynthèse et le métabolisme des leucotriènes .
Analyse Biochimique
Biochemical Properties
Leukotriene C4 methyl ester is involved in various biochemical reactions. It is produced by the enzyme Leukotriene C4 synthase (LTC4S), which is an integral membrane protein that catalyzes the conjugation reaction between the fatty acid LTA4 and GSH . This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it interacts with the enzyme microsomal glutathione-S-transferase 2 (MGST2) during its biosynthesis .
Cellular Effects
Leukotriene C4 methyl ester has significant effects on various types of cells and cellular processes. It induces bronchoconstriction and renal vasoconstriction . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it triggers contractions in the smooth muscles lining the bronchioles .
Molecular Mechanism
The molecular mechanism of action of Leukotriene C4 methyl ester involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is formed by the LTC4 synthase-catalyzed conjugation of glutathione to LTA4 . This compound exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Leukotriene C4 methyl ester is involved in the leukotriene metabolic pathway . This pathway involves the oxidation of arachidonic acid (AA) and the essential fatty acid eicosapentaenoic acid (EPA) by the enzyme arachidonate 5-lipoxygenase . It interacts with various enzymes or cofactors during its metabolism, including the enzyme microsomal glutathione-S-transferase 2 (MGST2) .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
L’ester méthylique de leucotriène C4 peut être synthétisé par conjugaison dépendante de la glutathion S-transférase du glutathion réduit avec l’ester méthylique de leucotriène A4 . Cette réaction se produit généralement en présence d’enzymes cytosoliques provenant de la peau des mammifères. Les conditions optimales pour cette synthèse impliquent l’utilisation de la chromatographie liquide haute performance en phase inverse (RP-HPLC) pour séparer et purifier le produit .
Méthodes de production industrielle
La production industrielle de l’ester méthylique de leucotriène C4 implique des voies de synthèse similaires, mais à plus grande échelle. Le procédé comprend l’utilisation de méthanol et d’eau contenant un tampon d’acétate d’ammonium pour maintenir le pH à 5,4 . Le produit est généralement stocké à -20 °C et emballé sous argon pour éviter la dégradation .
Analyse Des Réactions Chimiques
Types de réactions
L’ester méthylique de leucotriène C4 subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l’ajout d’oxygène au composé, ce qui conduit à la formation de dérivés oxydés.
Réduction : Cette réaction implique le retrait d’oxygène ou l’ajout d’hydrogène, ce qui donne des formes réduites du composé.
Substitution : Cette réaction implique le remplacement d’un groupe fonctionnel par un autre, ce qui conduit à la formation de dérivés substitués.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d’hydrogène, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution. Les réactions sont généralement effectuées dans des conditions de température et de pH contrôlées afin d’assurer la formation du produit souhaité.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent des dérivés oxydés, réduits et substitués de l’ester méthylique de leucotriène C4. Ces dérivés présentent souvent des activités biologiques différentes et peuvent être utilisés dans diverses applications de recherche.
Applications de la recherche scientifique
L’ester méthylique de leucotriène C4 a un large éventail d’applications de recherche scientifique, notamment :
Chimie : Il est utilisé comme composé de référence dans l’étude de la biosynthèse et du métabolisme des leucotriènes.
Biologie : Il est utilisé pour étudier le rôle des leucotriènes dans la signalisation cellulaire et les réponses immunitaires.
Médecine : Il est utilisé dans le développement d’agents thérapeutiques pour le traitement de l’asthme et des maladies allergiques.
Industrie : Il est utilisé dans la formulation de réactifs de diagnostic et d’outils de recherche pour l’étude des processus inflammatoires
Comparaison Avec Des Composés Similaires
L’ester méthylique de leucotriène C4 est similaire à d’autres leucotriènes à cystéine, tels que le leucotriène D4 et le leucotriène E4. il se distingue par sa plus grande liposolubilité, ce qui renforce sa capacité à pénétrer les membranes cellulaires et à exercer ses effets biologiques . Parmi les autres composés similaires, on peut citer :
Leucotriène D4 : Connu pour son rôle dans la bronchoconstriction et la perméabilité vasculaire.
Leucotriène E4 : Impliqué dans la régulation des réponses immunitaires et de l’inflammation.
Leucotriène F4 : Un métabolite du leucotriène C4 avec des activités biologiques distinctes.
L’ester méthylique de leucotriène C4 se distingue par sa puissante activité contractante des muscles lisses et son rôle important dans la pathogenèse de l’asthme et des maladies allergiques .
Propriétés
IUPAC Name |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[(5S,6R,7E,9E,11Z,14Z)-5-hydroxy-1-methoxy-1-oxoicosa-7,9,11,14-tetraen-6-yl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H49N3O9S/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-26(25(35)16-15-18-29(39)43-2)44-22-24(30(40)33-21-28(37)38)34-27(36)20-19-23(32)31(41)42/h7-8,10-14,17,23-26,35H,3-6,9,15-16,18-22,32H2,1-2H3,(H,33,40)(H,34,36)(H,37,38)(H,41,42)/b8-7-,11-10-,13-12+,17-14+/t23-,24-,25-,26+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEICPYXCIYSWOH-UYCXAPQFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)OC)O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)OC)O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H49N3O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901104248 | |
| Record name | L-γ-Glutamyl-S-[(1R,2E,4E,6Z,9Z)-1-[(1S)-1-hydroxy-5-methoxy-5-oxopentyl]-2,4,6,9-pentadecatetraen-1-yl]-L-cysteinylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901104248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
639.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73958-10-8 | |
| Record name | L-γ-Glutamyl-S-[(1R,2E,4E,6Z,9Z)-1-[(1S)-1-hydroxy-5-methoxy-5-oxopentyl]-2,4,6,9-pentadecatetraen-1-yl]-L-cysteinylglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73958-10-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Leukotriene C4 monomethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073958108 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-γ-Glutamyl-S-[(1R,2E,4E,6Z,9Z)-1-[(1S)-1-hydroxy-5-methoxy-5-oxopentyl]-2,4,6,9-pentadecatetraen-1-yl]-L-cysteinylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901104248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the significance of studying leukotriene C4 methyl ester, and how does it relate to understanding parasitic infections?
A: Leukotriene C4 methyl ester is a useful tool for studying the biosynthesis of Leukotriene C4 (LTC4), a potent inflammatory mediator. [] Research has shown that parasitic organisms like Dirofilaria immitis possess glutathione S-transferases capable of catalyzing the formation of LTC4 methyl ester from Leukotriene A4 methyl ester and glutathione. [] This finding suggests that parasites may utilize LTC4 synthesis for survival and propagation within the host, potentially contributing to inflammation and disease. Understanding this process could lead to novel therapeutic strategies targeting parasitic infections.
Q2: The research mentions using Leukotriene A4 methyl ester to study Leukotriene C4 synthesis. Why use the methyl ester derivative instead of the natural substrate?
A: Leukotriene A4 methyl ester is often used as a more stable and readily available alternative to Leukotriene A4 in biochemical assays. [] While the natural enantiomer (5S, 6S)-Leukotriene A4 is the preferred substrate for LTC4 synthesis, racemic Leukotriene A4 methyl ester allows researchers to study the enantioselectivity of various glutathione S-transferases. [] This information is crucial for understanding the specific enzymes involved in LTC4 production and their potential as drug targets.
Q3: The research highlights the role of glutathione S-transferases in LTC4 synthesis. Could you elaborate on the potential implications of this finding for developing new therapies?
A: The discovery that various glutathione S-transferases, including those found in mammalian skin, can catalyze the conjugation of Leukotriene A4 methyl ester to LTC4 methyl ester opens up exciting possibilities for therapeutic intervention. [] By targeting specific glutathione S-transferase isozymes involved in LTC4 overproduction, researchers could potentially develop novel anti-inflammatory drugs with fewer side effects. This targeted approach could be particularly beneficial in treating inflammatory skin diseases or other conditions where LTC4 plays a significant role.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


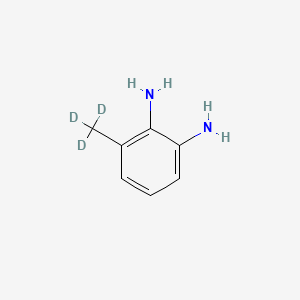

![4-[2'-(7''-Deazaguanine)ethyl]benzoic Acid N-Hydroxysuccinimide Ester](/img/structure/B565660.png)
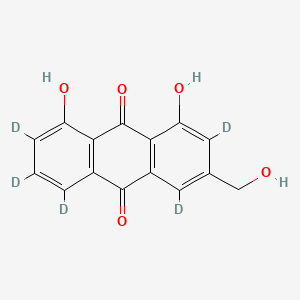
![Ethyl 2-[[1-ethoxy-3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-1-oxopropan-2-yl]disulfanyl]-3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]propanoate](/img/structure/B565668.png)
![2-[[1-Carboxy-2-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]ethyl]disulfanyl]-3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]propanoic acid](/img/structure/B565669.png)

![N-Benzyloxycarbonyl-4-[(3R)-3-amino-1-oxo-4-(phenylthio)butyl]morpholine](/img/structure/B565673.png)
![N-BENZYLOXYCARBONYL-4-[(3R)-3-AMINO-1-OXO-4-(HYDROXY)BUTYL]MORPHOLINE](/img/structure/B565674.png)
